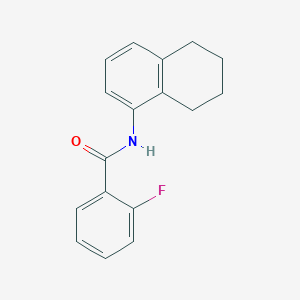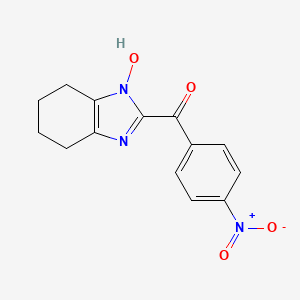
(1-Hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)-(4-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)-(4-nitrophenyl)methanone is a complex organic compound that features a benzimidazole ring fused with a tetrahydrobenzene ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)-(4-nitrophenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the hydroxy group and the nitrophenyl group through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)-(4-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group will produce an amine.
Scientific Research Applications
(1-Hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)-(4-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which (1-Hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)-(4-nitrophenyl)methanone exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(1-Hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)-(4-propoxyphenyl)methanone: Similar structure but with a propoxy group instead of a nitro group.
(4-ethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone: Features an ethoxy group in place of the nitro group.
Uniqueness
The presence of the nitrophenyl group in (1-Hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)-(4-nitrophenyl)methanone imparts unique chemical properties, such as increased reactivity in reduction reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
(1-hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-13(9-5-7-10(8-6-9)17(20)21)14-15-11-3-1-2-4-12(11)16(14)19/h5-8,19H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLZQRKEVXZDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(N2O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
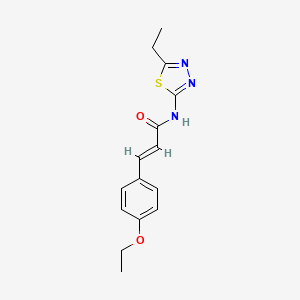
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5732735.png)
![2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B5732745.png)
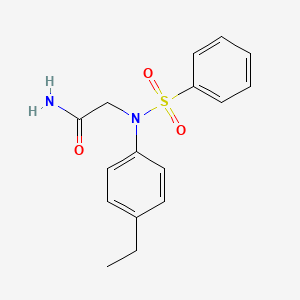
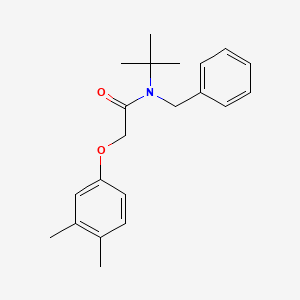
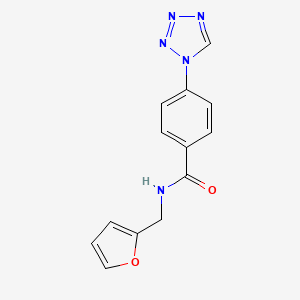
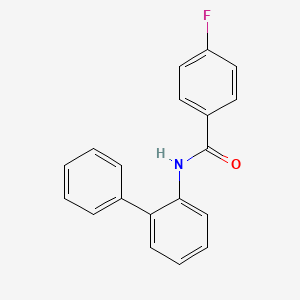
![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5732781.png)

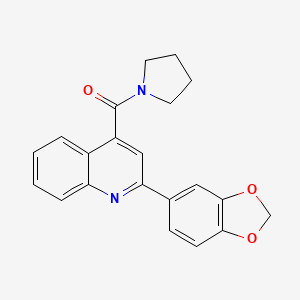
![5-[Ethyl-(3-methylphenyl)sulfamoyl]-2-hydroxybenzoic acid](/img/structure/B5732827.png)
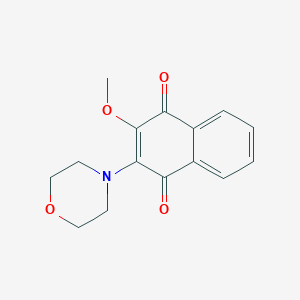
![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)
